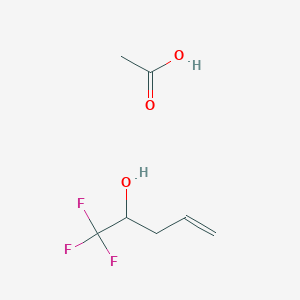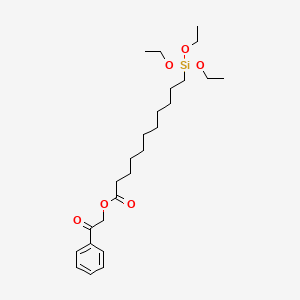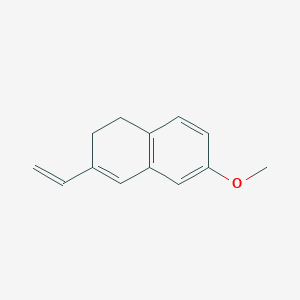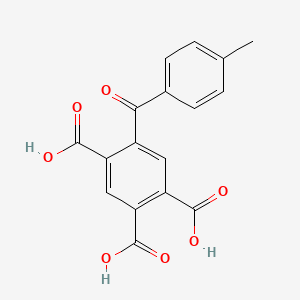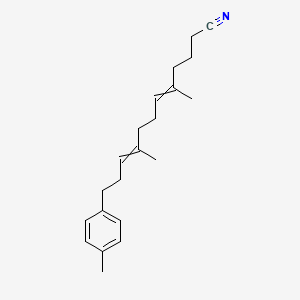
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile is an organic compound with the molecular formula C21H29N and a molecular weight of 295.462 g/mol . This compound is characterized by its unique structure, which includes a dodecadienenitrile backbone with dimethyl and methylphenyl substituents. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Análisis De Reacciones Químicas
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the nitrile group, forming amides or other derivatives.
Aplicaciones Científicas De Investigación
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in research.
Comparación Con Compuestos Similares
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile can be compared with other similar compounds, such as:
5,9-Dimethyl-12-phenyl-dodeca-5,9-dienenitrile: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
5,9-Dimethyl-12-(4-chlorophenyl)dodeca-5,9-dienenitrile:
The unique combination of dimethyl and methylphenyl substituents in this compound makes it distinct from other similar compounds, providing it with unique chemical and biological properties.
Propiedades
Número CAS |
917612-24-9 |
|---|---|
Fórmula molecular |
C21H29N |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
5,9-dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile |
InChI |
InChI=1S/C21H29N/c1-18(8-4-5-17-22)9-6-10-19(2)11-7-12-21-15-13-20(3)14-16-21/h9,11,13-16H,4-8,10,12H2,1-3H3 |
Clave InChI |
OCRBXXQSYSLLJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
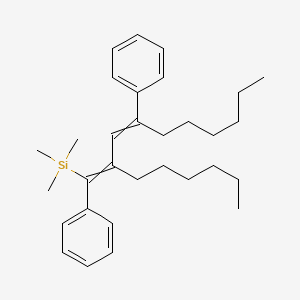
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
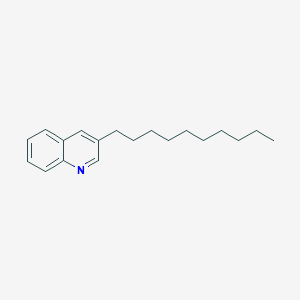
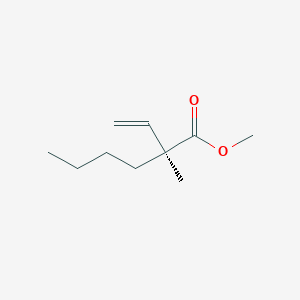
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
